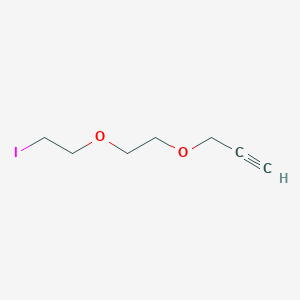

Alkyne-PEG2-iodide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-iodoethoxy)ethoxy]prop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IO2/c1-2-4-9-6-7-10-5-3-8/h1H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKPKEAEPAZGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alkyne-PEG2-iodide chemical structure

An In-Depth Technical Guide to Alkyne-PEG2-iodide

Introduction

This compound is a bifunctional, hydrophilic crosslinker of significant interest to researchers in chemical biology, drug development, and materials science.[1][2][3][4] It incorporates three key chemical motifs: a terminal alkyne, a flexible diethylene glycol (PEG2) spacer, and a highly reactive primary alkyl iodide. This unique combination allows for a two-step, orthogonal conjugation strategy.

The terminal alkyne group serves as a versatile handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and for metal-catalyzed cross-coupling reactions like the Sonogashira coupling.[1] The alkyl iodide is a potent electrophile and one of the most powerful alkylating agents, readily reacting with a wide range of oxygen, sulfur, nitrogen, and carbon-based nucleophiles. The hydrophilic PEG2 spacer enhances solubility in aqueous media, a crucial feature for bioconjugation applications.

This document provides a comprehensive overview of the chemical structure, properties, reactivity, and experimental considerations for this compound.

Chemical Structure and Properties

The fundamental structure of this compound consists of a propargyl group linked via an ether bond to a two-unit polyethylene glycol chain, which is terminated by an iodine atom.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne | |

| Synonyms | Iodo-PEG2-Alkyne, Propargyl-PEG2-I | |

| CAS Number | 1234387-33-7 | |

| Molecular Formula | C₇H₁₁IO₂ | |

| Molecular Weight | 254.07 g/mol | |

| Appearance | Colorless to yellow oil | |

| Purity | ≥95% | |

| Solubility | Soluble in water and polar organic solvents | |

| Storage | -20°C in the dark |

Reactivity and Applications

The dual functionality of this compound allows for its use in sequential or orthogonal chemical strategies. The significant difference in reactivity between the alkyne and the alkyl iodide enables selective reactions under distinct conditions.

Caption: Dual reactive pathways of this compound.

Alkyne Group Reactivity

The terminal alkyne is a stable functional group that can be activated for specific reactions.

-

Click Chemistry : It readily undergoes CuAAC with azide-functionalized molecules (e.g., proteins, nucleic acids, or small molecules) to form a stable 1,2,3-triazole linkage. This reaction is highly efficient, specific, and biocompatible.

-

Sonogashira Coupling : The alkyne can be coupled with aryl or vinyl halides using a palladium-copper catalyst system, enabling the formation of carbon-carbon bonds.

Alkyl Iodide Group Reactivity

Iodine is an excellent leaving group, making the terminal carbon highly electrophilic.

-

Alkylation : The alkyl iodide is a powerful alkylating agent that reacts with a broad range of soft and hard nucleophiles. This includes thiols (from cysteine residues), amines (lysine residues, N-termini), and phenols (tyrosine residues), forming stable thioether, amine, and ether bonds, respectively.

Experimental Protocols

The following are generalized protocols. Researchers should optimize conditions for their specific substrates and experimental goals.

General Protocol for Protein Alkylation with this compound

This protocol describes the labeling of a protein containing accessible nucleophilic residues (e.g., cysteine) with this compound.

-

Protein Preparation : Dissolve the protein in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0). If targeting cysteines, ensure they are reduced by pre-treatment with a reducing agent like DTT or TCEP, followed by removal of the agent via dialysis or a desalting column.

-

Reagent Preparation : Prepare a stock solution of this compound (e.g., 10-50 mM) in a water-miscible organic solvent such as DMSO or DMF.

-

Conjugation Reaction : Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein integrity.

-

Incubation : Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in the dark to prevent potential degradation of the light-sensitive iodide.

-

Quenching : Quench any unreacted this compound by adding a small molecule nucleophile, such as L-cysteine or β-mercaptoethanol, to a final concentration of ~50 mM. Incubate for 30 minutes.

-

Purification : Remove the excess labeling reagent and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.

-

Characterization : Confirm the conjugation and determine the degree of labeling using techniques such as mass spectrometry (MALDI-TOF or ESI-MS). The newly introduced alkyne group can be quantified by a subsequent click reaction with an azide-functionalized fluorescent dye.

General Protocol for CuAAC (Click Reaction) on an Alkyne-Labeled Biomolecule

This protocol describes the conjugation of an azide-containing molecule (e.g., an azide-fluorophore) to the alkyne-labeled protein from the previous step.

-

Reagent Preparation :

-

Alkyne-Biomolecule : Prepare the purified alkyne-labeled biomolecule in a phosphate or Tris buffer at pH 7-8.

-

Azide Probe : Prepare a 10 mM stock solution of the azide-containing probe in DMSO.

-

Copper(II) Sulfate : Prepare a 50 mM stock solution in deionized water.

-

Reducing Agent : Prepare a 100 mM stock solution of a reducing agent, such as sodium ascorbate, in deionized water. This solution should be made fresh.

-

Ligand (Optional) : Prepare a 50 mM stock solution of a copper-chelating ligand (e.g., TBTA) in DMSO to stabilize the Cu(I) oxidation state and improve reaction efficiency.

-

-

Reaction Assembly : In a microcentrifuge tube, combine the reagents in the following order:

-

Alkyne-biomolecule solution.

-

Azide probe (add to a final concentration of 2-10 molar excess over the alkyne).

-

Copper(II) sulfate (add to a final concentration of 1 mM).

-

(Optional) Ligand (add to a final concentration of 1-2 mM).

-

Vortex briefly, then add the sodium ascorbate to a final concentration of 5 mM to initiate the reaction.

-

-

Incubation : Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification : Purify the resulting triazole-linked conjugate using SEC, dialysis, or other appropriate chromatographic techniques to remove excess reagents and catalysts.

-

Analysis : Analyze the final product using SDS-PAGE with in-gel fluorescence (if a fluorescent probe was used) and mass spectrometry to confirm successful conjugation.

References

Alkyne-PEG2-iodide: An In-depth Technical Guide to its Mechanism of Action and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkyne-PEG2-iodide is a heterobifunctional chemical linker integral to the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal alkyne, a flexible diethylene glycol (PEG2) spacer, and a reactive iodide group, enables the sequential and orthogonal conjugation of diverse molecular entities. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing the chemical principles governing its reactivity. It further presents structured data on its properties, detailed experimental protocols for its use, and visual representations of its application in key scientific workflows, including the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Mechanism of Action

This compound's functionality stems from its two distinct reactive termini, which can be addressed in a stepwise manner to create complex molecular constructs.

1.1. The Alkyl Iodide: A Potent Electrophile for Nucleophilic Substitution

The primary mechanism of action for the iodide moiety is its role as a potent electrophile in bimolecular nucleophilic substitution (SN2) reactions . Alkyl iodides are excellent leaving groups, making the carbon atom to which the iodine is attached highly susceptible to attack by nucleophiles.[1][2] In a biological context, common nucleophiles include the thiol groups of cysteine residues and the amine groups of lysine residues within proteins, as well as other nitrogen, oxygen, and sulfur-containing functional groups in small molecules.[3][4][5]

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (iodide). This backside attack leads to an inversion of stereochemical configuration at the carbon center. The rate of the SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.

1.2. The Terminal Alkyne: A Versatile Handle for Click Chemistry

The terminal alkyne group serves as a versatile handle for bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction forms a stable triazole ring by covalently linking the alkyne to an azide-functionalized molecule. The CuAAC reaction is highly specific, efficient, and can be performed in aqueous conditions, making it ideal for bioconjugation. The reaction's efficiency can be enhanced by the use of copper-chelating ligands such as THPTA and BTTAA, which also mitigate copper-induced cytotoxicity.

1.3. The PEG2 Spacer: Enhancing Solubility and Providing Flexibility

The diethylene glycol (PEG2) linker imparts several advantageous properties. Its hydrophilic nature enhances the aqueous solubility of the molecule and its conjugates, which is particularly beneficial for biological applications. The flexibility of the PEG chain can also be critical in applications such as PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.

Physicochemical and Reactivity Data

The following table summarizes key data for this compound and the reactions it participates in.

| Property/Parameter | Value/Description | References |

| Chemical Formula | C₇H₁₁IO₂ | |

| Molecular Weight | 254.07 g/mol | |

| Appearance | Yellow oil | |

| Solubility | Good in water and polar organic solvents | |

| Alkyl Iodide Reactivity | Highly reactive towards O-, S-, N-, and C-nucleophiles via SN2 mechanism. | |

| Alkyne Reactivity | Participates in CuAAC with azides to form a stable triazole linkage. | |

| CuAAC Reaction Conditions | Typically performed in aqueous buffers (e.g., PBS) at room temperature. | |

| CuAAC Catalysts | Cu(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate). | |

| CuAAC Ligands | THPTA, BTTAA, BTTES to enhance reaction rate and reduce cell toxicity. | |

| CuAAC Reaction Time | Typically ranges from 30 minutes to a few hours. | |

| CuAAC Yields | Generally high to near-quantitative. |

Experimental Protocols

3.1. Synthesis of an this compound Conjugate via Nucleophilic Substitution

This protocol provides a general method for conjugating this compound to a thiol-containing molecule, such as a cysteine-containing peptide.

Materials:

-

This compound

-

Thiol-containing molecule (e.g., peptide)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Organic co-solvent (e.g., DMSO or DMF)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Analytical tools (e.g., LC-MS, HPLC)

Procedure:

-

Dissolve the thiol-containing molecule in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in DMSO or DMF (e.g., 10-100 mM).

-

Add a 5-10 fold molar excess of the this compound stock solution to the solution of the thiol-containing molecule. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. The reaction can be performed at 4°C for overnight incubation if the target molecule is sensitive to room temperature.

-

Monitor the reaction progress using LC-MS or HPLC by observing the depletion of the starting material and the appearance of the desired product peak.

-

Once the reaction is complete, quench any unreacted this compound by adding a 20-fold molar excess of a quenching reagent like N-acetylcysteine and incubating for 30 minutes.

-

Purify the resulting alkyne-functionalized conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

-

Characterize the purified product by mass spectrometry to confirm the successful conjugation.

3.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol describes the "clicking" of an azide-containing molecule to the alkyne-functionalized conjugate prepared in the previous step.

Materials:

-

Alkyne-functionalized conjugate

-

Azide-containing molecule (e.g., fluorescent dye, biotin-azide)

-

Reaction Buffer: PBS, pH 7.4

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 1 M in water, freshly prepared)

-

THPTA ligand stock solution (e.g., 100 mM in water)

-

Analytical tools (e.g., LC-MS, SDS-PAGE with fluorescence imaging)

Procedure:

-

Dissolve the alkyne-functionalized conjugate in the reaction buffer.

-

Add the azide-containing molecule to the solution, typically in a 5-10 fold molar excess over the alkyne-functionalized conjugate.

-

Prepare the catalyst premix. In a separate tube, add the THPTA ligand to the CuSO₄ stock solution in a 5:1 molar ratio (ligand:copper) and vortex briefly.

-

Add the catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent azide.

-

Monitor the reaction progress by an appropriate method (e.g., LC-MS, or for fluorescent dyes, by SDS-PAGE and in-gel fluorescence).

-

Upon completion, the resulting triazole-linked conjugate can be purified by SEC or other suitable chromatographic techniques to remove excess reagents.

Visualizing Workflows and Mechanisms

4.1. Logical Workflow for Bioconjugation using this compound

Caption: A logical workflow for creating a bioconjugate using this compound.

4.2. PROTAC Synthesis and Mechanism of Action

This compound is a valuable tool for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein.

Caption: Synthesis of a PROTAC using this compound and its mechanism of action.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise construction of complex bioconjugates and therapeutic agents. Its dual reactivity, governed by well-understood SN2 and click chemistry mechanisms, allows for a modular and efficient approach to molecular assembly. The inclusion of a PEG spacer further enhances its utility by improving the physicochemical properties of the resulting conjugates. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to harness the full potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to Alkyne-PEG2-iodide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG2-iodide is a bifunctional linker molecule of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its unique heterobifunctional architecture, featuring a terminal alkyne group on one end and a highly reactive alkyl iodide on the other, allows for the sequential and orthogonal conjugation of different molecular entities. The short, hydrophilic diethylene glycol (PEG2) spacer enhances aqueous solubility and minimizes steric hindrance.

This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols relevant to the use of this compound.

Physicochemical Properties

The core properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

| Property | Value | Reference(s) |

| Molecular Weight | 254.07 g/mol | [1][2][] |

| Molecular Formula | C₇H₁₁IO₂ | [1][2] |

| CAS Number | 1234387-33-7 | |

| IUPAC Name | 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne | |

| Appearance | Colorless to yellow oil | |

| Purity | ≥95% (typically analyzed by ¹H NMR, GC-MS) | |

| Solubility | Soluble in water and polar organic solvents (e.g., DMSO, DMF) | |

| Storage Conditions | Store at -20°C in the dark for long-term stability (up to 24 months). May be shipped at ambient temperature for up to 3 weeks. |

Core Functionalities and Chemical Reactivity

This compound's utility stems from its two distinct reactive groups, which can be addressed in a stepwise manner.

-

Alkyl Iodide Group : The primary iodoalkane functionality serves as a potent alkylating agent. Alkyl iodides are excellent leaving groups, making this end of the molecule highly reactive towards nucleophiles. It readily participates in substitution reactions with soft nucleophiles, most notably thiols (e.g., cysteine residues in proteins), but also with amines, phenols, and carboxylates under appropriate conditions. This reactivity is fundamental for the initial conjugation to a biomolecule or surface.

-

Terminal Alkyne Group : The propargyl group is a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the formation of a stable triazole linkage to an azide-modified molecule in aqueous environments.

The logical relationship between the structure and its dual functionality is depicted below.

Caption: Structure and reactivity of this compound.

Experimental Protocols

While no specific peer-reviewed protocols for this compound were found, its reactivity profile allows for the construction of a robust, two-step protocol for bioconjugation. The following represents a detailed, representative methodology for conjugating a thiol-containing biomolecule (e.g., a cysteine-containing peptide or protein) to an azide-modified reporter molecule (e.g., a fluorescent dye).

Step 1: Alkylation of a Thiol-Containing Biomolecule

This step attaches the linker to the first biomolecule via the alkyl iodide group.

Materials:

-

Thiol-containing biomolecule (e.g., Peptide-SH)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5, degassed.

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Reagent (optional): e.g., 1 M Dithiothreitol (DTT) or L-cysteine.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

-

Biomolecule Preparation : Dissolve the thiol-containing biomolecule in the degassed reaction buffer to a final concentration of 1-5 mg/mL. If the biomolecule has disulfide bonds that need to be reduced to free thiols, pre-treat with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent.

-

Linker Preparation : Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-50 mM.

-

Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound solution to the biomolecule solution. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.

-

Incubation : Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing and protection from light. Reaction progress can be monitored by LC-MS.

-

Quenching (Optional) : To stop the reaction, a small molar excess of a thiol-containing quenching reagent can be added to react with any remaining this compound.

-

Purification : Remove the excess linker and byproducts by SEC (e.g., a desalting column) or by dialysis against the reaction buffer.

-

Characterization : Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The product is now a biomolecule functionalized with a terminal alkyne (Biomolecule-S-PEG2-Alkyne).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step conjugates the alkyne-functionalized biomolecule from Step 1 to an azide-containing molecule.

Materials:

-

Biomolecule-S-PEG2-Alkyne (from Step 1)

-

Azide-containing molecule (e.g., Azide-Fluorophore)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

Sodium Ascorbate solution (e.g., 1 M in water, freshly prepared)

-

Copper Ligand (optional but recommended): e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Reagent Preparation : Prepare stock solutions of all reagents. If using a ligand, pre-mix the CuSO₄ solution with the ligand solution at a 1:2 to 1:5 molar ratio.

-

Reaction Setup : In a reaction vessel, combine the Biomolecule-S-PEG2-Alkyne (1 equivalent) with the azide-containing molecule (1.5-5 equivalents).

-

Reaction Initiation : Add the copper catalyst (and ligand, if used) to the mixture to a final concentration of 0.1-1 mM.

-

Reduction : Initiate the click reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

-

Incubation : Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification : Purify the final conjugate using SEC, dialysis, or affinity chromatography to remove the copper catalyst, excess reagents, and byproducts.

-

Final Characterization : Analyze the final product by SDS-PAGE, UV-Vis spectroscopy (if using a dye), and mass spectrometry to confirm successful dual conjugation.

The overall experimental workflow is visualized in the diagram below.

Caption: A typical two-step bioconjugation workflow.

Applications in Research and Drug Development

The dual reactivity of this compound makes it a valuable tool for constructing complex molecular architectures with high precision.

-

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic drug to an antibody. For instance, the iodide can react with a cysteine residue (native or engineered) on the antibody, and the alkyne can then be used to click-conjugate an azide-modified payload.

-

PROTACs and Molecular Glues: The linker can be used to synthesize Proteolysis Targeting Chimeras (PROTACs) by connecting a ligand for a target protein to a ligand for an E3 ubiquitin ligase.

-

Surface Modification and Immobilization: Biomolecules can be tethered to surfaces for applications in diagnostics and biomaterials. The iodide can react with a functionalized surface (e.g., an amine-coated plate converted to a thiol), leaving the alkyne available for the subsequent capture of an azide-tagged molecule.

-

Fluorescent Labeling and Imaging: It is ideal for creating custom fluorescent probes for cellular imaging by first attaching the linker to a protein of interest and then clicking on a fluorescent azide.

No specific signaling pathways are directly modulated by this compound itself, as its function is to act as a stable, covalent bridge between two other molecules. The biological effect of the final conjugate is determined entirely by the properties of the molecules it connects. The pathway below illustrates its logical role in constructing a functional bioconjugate like an ADC.

References

Alkyne-PEG2-iodide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the physicochemical properties of Alkyne-PEG2-iodide, a bifunctional linker molecule integral to advancements in bioconjugation, chemical biology, and drug delivery systems.

Core Molecular Data

The fundamental properties of this compound are summarized below. This molecule is characterized by a terminal alkyne group, a dietheylene glycol (PEG2) spacer, and a reactive iodide functional group.

| Property | Value | Source |

| Molecular Formula | C7H11IO2 | [1] |

| Molecular Weight | 254.07 g/mol | [1] |

| IUPAC Name | 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne | [1][2] |

| CAS Number | 1234387-33-7 | [1] |

| Appearance | Colorless to yellow oil |

Molecular Structure and Functionality

This compound is a heterobifunctional crosslinker. Its utility in research and drug development stems from the distinct reactivity of its two terminal ends, connected by a hydrophilic PEG2 linker. The PEG linker enhances solubility in aqueous environments, a crucial feature for biological applications.

The key functional groups are:

-

Terminal Alkyne: This group is readily used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions to form a stable triazole linkage with azide-modified molecules.

-

Iodide: The alkyl iodide is a potent alkylating agent that can react with various nucleophiles, including thiols (cysteine residues in proteins), amines, and hydroxyl groups.

This dual functionality allows for the precise and efficient conjugation of different molecular entities, such as proteins, peptides, nucleic acids, and small molecule drugs.

Experimental Workflow: Bioconjugation Strategy

The following diagram illustrates a generalized workflow for utilizing this compound to conjugate a protein of interest (POI) with a reporter molecule.

Caption: Generalized workflow for protein conjugation using this compound.

References

Navigating the Solubility of Alkyne-PEG2-Iodide in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: The Interplay of Hydrophilicity and Hydrophobicity

The solubility of Alkyne-PEG2-iodide in aqueous solutions is determined by a balance between its hydrophilic and hydrophobic components.

-

Polyethylene Glycol (PEG) Linker: The PEG component is inherently hydrophilic due to the repeating ethylene glycol units, which can form hydrogen bonds with water molecules. Shorter PEG chains, such as the PEG2 in this molecule, are generally highly water-soluble.

-

Terminal Functional Groups: The alkyne and iodide groups introduce hydrophobicity. Iodoalkanes, for instance, are known to be only slightly soluble in water. The terminal alkyne group also contributes to the nonpolar character of the molecule.

Therefore, while the PEG2 linker promotes dissolution in aqueous buffers, the terminal alkyne and iodide functionalities will limit its overall solubility.

Factors Influencing the Aqueous Solubility of this compound

Several factors can influence the solubility of this compound in an aqueous environment. Understanding these can aid in the preparation of solutions and the design of experiments.

| Factor | Influence on Solubility | Rationale |

| pH of the Buffer | Minimal | This compound does not possess ionizable groups, so its solubility is expected to be largely independent of the pH of the aqueous buffer. |

| Buffer Composition and Ionic Strength | Moderate | High concentrations of salts in the buffer can lead to a "salting-out" effect, where the solubility of the nonpolar components of the molecule is reduced, potentially causing precipitation. |

| Temperature | Variable | The effect of temperature on solubility is compound-specific. For many solids, solubility increases with temperature, but this is not universally true. |

| Presence of Organic Co-solvents | High | The addition of a water-miscible organic solvent, such as DMSO or ethanol, is expected to significantly increase the solubility of this compound by mitigating the hydrophobic effects of the alkyne and iodide groups. |

Experimental Protocol for Determining Aqueous Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means to quantify the solubility of this compound in a specific aqueous buffer.

Materials:

-

This compound

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline - PBS)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be clearly visible.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle.

-

To ensure complete removal of solid material, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.

-

-

Reporting:

-

The determined concentration represents the equilibrium solubility of this compound in the specific aqueous buffer at the tested temperature. Report the solubility in units such as mg/mL or mmol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A generalized workflow for determining equilibrium solubility.

This guide provides a foundational understanding of the principles governing the aqueous solubility of this compound and a practical framework for its experimental determination. For drug development professionals and researchers, a thorough characterization of solubility is a critical step in ensuring the successful application of such linkers in bioconjugation and other downstream applications.

Stability and Storage of Alkyne-PEG2-iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkyne-PEG2-iodide is a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and molecular biology. Its utility stems from the presence of two reactive functional groups: a terminal alkyne for "click chemistry" and an iodide for nucleophilic substitution. The stability and proper storage of this reagent are paramount to ensure its reactivity and the reproducibility of experimental results. This technical guide provides an in-depth overview of the stability and recommended storage conditions for this compound, supplemented with experimental protocols for stability assessment.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C7H11IO2 | [1] |

| Molecular Weight | 254.07 g/mol | [1] |

| Appearance | Colorless to yellow oil | [1] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| CAS Number | 1234387-33-7 | [1] |

Recommended Storage and Handling

Proper storage is crucial to prevent the degradation of this compound. The primary factors influencing its stability are temperature, light, and moisture.

| Condition | Recommendation | Rationale | Source |

| Temperature (Long-term) | -20°C | Minimizes degradation reactions. | |

| Temperature (Short-term transportation) | Ambient temperature (up to 3 weeks) | Stable for short durations at room temperature. | |

| Light | Store in the dark | The molecule may be sensitive to light, which can catalyze degradation. | |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Protects against oxidation of the PEG linker and potential reactions with atmospheric components. | |

| Moisture | Desiccate and avoid moisture | The PEG chain can be susceptible to hydrolysis, and moisture can react with the functional groups. |

Handling Precautions:

-

Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.

-

For PEG derivatives with sensitive functional groups, preparing single-use aliquots can help maintain the activity of the bulk material.

-

Handle under an inert gas atmosphere whenever possible.

-

Wear appropriate personal protective equipment (PPE), including gloves and eye protection.

Potential Degradation Pathways

The degradation of this compound can occur at the PEG backbone or at its functional groups. Understanding these potential pathways is essential for troubleshooting and for designing stability studies.

PEG Backbone Degradation

The polyethylene glycol (PEG) backbone is susceptible to oxidative degradation, particularly in the presence of transition metal ions, light, and oxygen. This process can lead to chain scission, resulting in the formation of various byproducts, including aldehydes and carboxylic acids.

Functional Group Reactivity and Degradation

The terminal alkyne and the iodide are the reactive centers of the molecule. While desired for conjugation, these groups can also participate in unwanted side reactions that lead to degradation.

-

Iodide Group: The iodide is an excellent leaving group and is susceptible to nucleophilic substitution. The presence of nucleophiles (e.g., water, amines) can lead to the loss of the iodide, rendering the molecule inactive for its intended alkylation reactions.

-

Alkyne Group: The terminal alkyne is generally stable but can undergo unintended reactions under certain conditions, such as in the presence of strong bases or certain metal catalysts.

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of this compound, particularly after long-term storage or when using it in a new application, performing a stability assessment is recommended.

Protocol 1: Qualitative Stability Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick and simple method to check for the presence of major degradation products.

Materials:

-

This compound sample (stored and a fresh reference standard if available)

-

TLC plates (e.g., silica gel 60 F254)

-

Developing solvent system (e.g., a mixture of ethyl acetate and hexanes, the ratio may need to be optimized)

-

Visualization agent (e.g., potassium permanganate stain or iodine chamber)

-

Glass TLC chamber

-

Capillary tubes for spotting

Procedure:

-

Prepare a developing chamber by adding the chosen solvent system to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15 minutes.

-

Dissolve a small amount of the this compound to be tested in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-5 mg/mL.

-

If available, prepare a similar solution of a fresh, unopened vial of this compound to use as a reference.

-

Using a capillary tube, carefully spot the test solution and the reference solution onto the baseline of a TLC plate.

-

Place the TLC plate in the developing chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

-

Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.

-

Visualize the spots using a suitable method. For example, place the plate in an iodine chamber for a few minutes or dip it into a potassium permanganate solution.

-

Compare the chromatograms of the test sample and the reference. The appearance of new spots or a significant decrease in the intensity of the main spot in the test sample indicates degradation.

Protocol 2: Quantitative Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the quantification of the purity of this compound and the detection of degradation products over time.

Materials:

-

This compound samples (stored under different conditions or at different time points)

-

HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector, as the PEG backbone lacks a strong chromophore)

-

Reversed-phase C18 column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

High-purity solvents for sample preparation

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

-

For a stability study, store aliquots of this solution under various conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).

-

At specified time points (e.g., 0, 1 week, 1 month, 3 months), dilute the samples to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

-

-

HPLC Method:

-

Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Start with 95% A and 5% B.

-

Linearly increase to 95% B over 20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5-10 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: If a UV detector is used, monitor at a low wavelength (e.g., 210-220 nm). A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is more suitable for quantifying PEG-containing molecules.

-

-

Data Analysis:

-

Integrate the peak area of the main this compound peak and any degradation peaks.

-

Calculate the percentage purity of the sample at each time point.

-

Plot the percentage purity versus time for each storage condition to determine the stability profile.

-

Conclusion

The stability of this compound is critical for its successful application in research and development. By adhering to the recommended storage conditions of -20°C in a dark, dry, and inert environment, researchers can significantly extend the shelf-life and preserve the reactivity of this important bifunctional linker. For applications requiring stringent quality control, the implementation of the provided experimental protocols for stability assessment will ensure reliable and reproducible results.

References

Alkyne-PEG2-iodide: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Alkyne-PEG2-iodide, a versatile heterobifunctional linker essential in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, synthesis, and applications, offering detailed experimental protocols and quantitative data to support its use in research and development.

Core Concepts: Understanding this compound

This compound, with the chemical name 3-(2-(2-iodoethoxy)ethoxy)prop-1-yne, is a crosslinking reagent featuring two distinct reactive moieties separated by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[1][2] This bifunctional architecture allows for sequential or orthogonal conjugation of different molecules.

The terminal alkyne group serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and specific, forming a stable triazole linkage with azide-functionalized molecules under mild, aqueous conditions.[3][4] The iodide group is a potent alkylating agent, readily reacting with nucleophiles such as thiols (e.g., cysteine residues in proteins) and amines (e.g., lysine residues) to form stable thioether or amine bonds, respectively.[5] The PEG spacer enhances the solubility of the linker and the resulting conjugates in aqueous buffers.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C7H11IO2 | |

| Molecular Weight | 254.07 g/mol | |

| CAS Number | 1234387-33-7 | |

| Appearance | Colorless to yellow oil | |

| Solubility | Soluble in water and polar organic solvents | |

| Purity | Typically ≥95% | |

| Storage Conditions | -20°C in the dark, desiccated |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol. The first step involves the activation of the terminal hydroxyl group, typically by conversion to a mesylate, followed by nucleophilic substitution with iodide.

Experimental Protocol: Synthesis of this compound

Part A: Mesylation of 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol

-

Dissolve 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add mesyl chloride (1.2 eq) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the Alkyne-PEG2-OMs intermediate, which can often be used in the next step without further purification.

Part B: Iodination

-

Dissolve the crude Alkyne-PEG2-OMs (1.0 eq) in acetone.

-

Add sodium iodide (5.0 eq).

-

Heat the reaction mixture to reflux and stir for 12-15 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Redissolve the residue in DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data: Synthesis Yield

The synthesis of iodo-terminated oligo(ethylene glycol) linkers from their mesylate precursors is reported to proceed in quantitative yields.

| Reaction Step | Reactants | Key Reagents | Solvent | Typical Yield |

| Mesylation | 2-(2-(prop-2-yn-1-yloxy)ethoxy)ethan-1-ol | Mesyl chloride, Triethylamine | Dichloromethane | >95% |

| Iodination | Alkyne-PEG2-OMs | Sodium iodide | Acetone | Quantitative |

Experimental Protocols for Bioconjugation

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule to the alkyne terminus of this compound.

Materials:

-

This compound

-

Azide-functionalized molecule (e.g., protein, peptide, fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.

-

Solvent for stock solutions: DMSO or DMF

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

Azide-functionalized molecule: 10 mM in a suitable solvent (e.g., water, DMSO).

-

CuSO₄: 50 mM in deionized water.

-

Sodium ascorbate: 500 mM in deionized water (prepare fresh).

-

THPTA or TBTA ligand: 50 mM in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized molecule and this compound in the desired molar ratio (typically 1:1.5 to 1:3) in the reaction buffer.

-

Add the copper ligand (THPTA or TBTA) to a final concentration of 1-2 mM.

-

Add CuSO₄ to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 37°C to increase the rate.

-

-

Purification:

-

Purify the conjugate using an appropriate method based on the properties of the conjugated molecule, such as size-exclusion chromatography (SEC), dialysis, or HPLC.

-

Quantitative Data: CuAAC Reaction Efficiency

The CuAAC reaction is known for its high efficiency, often achieving near-quantitative yields.

| Reactants | Catalyst System | Solvent | Temperature | Time | Typical Yield | Reference(s) |

| Azide-PEG & Alkyne-molecule | CuSO₄/Sodium Ascorbate/THPTA | PBS/DMSO | Room Temp. | 1-4 h | >95% | |

| Azide-PEG & Alkyne-molecule | CuSO₄/Sodium Ascorbate/TBTA | t-BuOH/H₂O | Room Temp. | 1-12 h | >90% |

Protocol 2: Alkylation of Thiol-Containing Molecules (e.g., Cysteine Residues)

This protocol describes the conjugation of the iodide terminus of this compound to a molecule containing a free thiol group.

Materials:

-

This compound

-

Thiol-containing molecule (e.g., protein with a cysteine residue, peptide)

-

Reaction Buffer: Phosphate buffer, pH 7.5-8.5. Avoid buffers with primary amines if subsequent click chemistry is planned.

-

Reducing agent (optional, for proteins with disulfide bonds): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Quenching reagent: L-cysteine or β-mercaptoethanol.

Procedure:

-

Protein Preparation (if applicable):

-

If the protein contains disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a suitable reducing agent (e.g., 10 mM DTT for 30 minutes at 37°C).

-

Remove the excess reducing agent using a desalting column.

-

-

Reaction Setup:

-

Dissolve the thiol-containing molecule in the reaction buffer.

-

Add this compound to the solution in a desired molar excess (e.g., 10- to 20-fold).

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

-

-

Quenching:

-

Add a quenching reagent (e.g., L-cysteine to a final concentration of 10 mM) to react with any unreacted this compound.

-

-

Purification:

-

Purify the conjugate using SEC, dialysis, or another suitable method to remove excess reagents.

-

Protocol 3: Alkylation of Amine-Containing Molecules (e.g., Lysine Residues)

This protocol outlines the conjugation of the iodide terminus to a molecule with primary amine groups.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein with lysine residues)

-

Reaction Buffer: Carbonate-bicarbonate buffer, pH 8.5-9.5.

Procedure:

-

Reaction Setup:

-

Dissolve the amine-containing molecule in the reaction buffer.

-

Add this compound in a molar excess (e.g., 20- to 50-fold).

-

-

Incubation:

-

Incubate the reaction at room temperature for 4-6 hours or at 4°C overnight. The reaction is generally slower than with thiols.

-

-

Quenching and Purification:

-

Quench the reaction with an amine-containing buffer (e.g., Tris buffer).

-

Purify the conjugate using a suitable method like SEC or dialysis.

-

Applications and Experimental Workflows

This compound is a powerful tool for various applications in life sciences and drug development.

Protein-Protein Interaction Studies

This bifunctional linker can be used to crosslink interacting proteins for subsequent identification by mass spectrometry.

Caption: Workflow for protein-protein interaction studies using this compound.

Targeted Drug Delivery

This compound can be used to construct antibody-drug conjugates (ADCs) or other targeted drug delivery systems. A targeting moiety (e.g., an antibody) can be attached to one end of the linker, and a therapeutic agent (e.g., a small molecule drug) to the other.

Caption: Workflow for the creation of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound is a highly valuable tool for researchers in various fields due to its bifunctional nature and the reliability of the associated conjugation chemistries. The ability to perform both click chemistry and alkylation reactions allows for the construction of complex biomolecular architectures with high precision and efficiency. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in innovative research and therapeutic development.

References

- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | AxisPharm [axispharm.com]

- 3. Linear Click Chemistry PEGs [jenkemusa.com]

- 4. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]

- 5. This compound (A270034) | Antibodies.com [antibodies.com]

An In-depth Technical Guide to Bifunctional PEG Linkers for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional polyethylene glycol (PEG) linkers, critical components in modern drug development. From their fundamental structure to their impact on pharmacokinetics and therapeutic efficacy, this document serves as a technical resource for professionals in the field. It details the types of PEG linkers, their applications, particularly in antibody-drug conjugates (ADCs), and provides structured data and experimental protocols to aid in the rational design of next-generation therapeutics.

Introduction to Bifunctional PEG Linkers

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly soluble polymer that has become a cornerstone in drug delivery.[1][2] Bifunctional PEG linkers are polymers with reactive functional groups at both ends, serving as a bridge to connect two molecules, such as an antibody and a cytotoxic drug in an ADC.[][4] These linkers are instrumental in modulating the physicochemical properties of the resulting conjugate, enhancing its stability, solubility, and circulation half-life.[5]

Structure and Properties

Bifunctional PEG linkers consist of a central PEG backbone of varying lengths, flanked by reactive terminal groups. The general structure is X-PEG-Y, where X and Y are functional groups.

-

Homobifunctional PEG Linkers : These possess identical functional groups at both ends (X-PEG-X). They are typically used for crosslinking molecules with the same type of reactive group or for polymerization.

-

Heterobifunctional PEG Linkers : These have different functional groups at each end (X-PEG-Y), allowing for the sequential and controlled conjugation of two different molecules. This specificity is highly advantageous in the synthesis of complex bioconjugates like ADCs.

Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with primary amines (e.g., lysine residues on antibodies), and maleimides for reacting with sulfhydryl groups (e.g., cysteine residues).

Role in Drug Delivery

The incorporation of a PEG linker in a therapeutic conjugate offers several advantages:

-

Enhanced Solubility : PEG's hydrophilic nature can significantly improve the solubility of hydrophobic drugs, preventing aggregation and improving formulation.

-

Prolonged Circulation Half-Life : The increased hydrodynamic volume of the PEGylated conjugate reduces renal clearance, extending its time in circulation and allowing for greater accumulation at the target site.

-

Reduced Immunogenicity : The PEG chain can shield the therapeutic molecule from the host's immune system, reducing the risk of an immune response.

-

Controlled Drug Release : Some PEG linkers are designed to be cleavable under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes), ensuring targeted drug release.

Quantitative Impact of PEG Linker Length on ADC Performance

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG linker length on various ADC properties.

Table 1: Effect of PEG Linker Length on ADC Hydrophilicity and Aggregation

| PEG Linker Length | HIC Retention Time (minutes) | % Monomer (Stability) | % Aggregate (Stability) |

| Non-PEGylated | > 15 | 98.2% | 1.8% |

| PEG4 | ~12 | >99% | <1% |

| PEG8 | ~10 | ~94% (after 28 days) | ~6% (after 28 days) |

| PEG12 | ~8 | Not Specified | Not Specified |

| PEG24 | < 5 | Not Specified | Not Specified |

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK) in Mice

| PEG Linker Length | Half-life (t½) (hours) | Clearance (mL/day/kg) |

| No PEG (HM) | 0.33 | Not Specified |

| PEG4k (HP4KM) | 0.82 | Not Specified |

| PEG8 | Not Specified | Slower than PEG0 |

| PEG10k (HP10KM) | 3.65 | Not Specified |

| PEG12 | Not Specified | 7.3 |

| PEG24 | Not Specified | Slower than PEG12 |

Table 3: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy

| PEG Linker Length | In Vitro Cytotoxicity (IC50, nM) | In Vivo Tumor Growth Inhibition (%) |

| No PEG | 0.1 - 1.0 | Moderate |

| PEG4 | 0.5 - 5.0 | Significant |

| PEG8 | 1.0 - 10.0 | >80% |

| PEG12 | 5.0 - 20.0 | Significant |

| PEG24 | 10.0 - 50.0 | Significant tumor suppression |

Note: The data presented are synthesized from multiple studies and are intended for comparative purposes. Absolute values can vary depending on the specific antibody, payload, and experimental model.

Experimental Protocols

Detailed methodologies are crucial for the successful design, synthesis, and evaluation of ADCs with bifunctional PEG linkers.

General Workflow for ADC Development with PEG Linkers

The following diagram illustrates a typical workflow for the development and evaluation of an ADC incorporating a bifunctional PEG linker.

Protocol for Antibody PEGylation using an NHS-Ester Linker

This protocol describes the conjugation of an amine-reactive PEG linker to an antibody.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Amine-reactive PEG linker (e.g., NHS-PEG-Maleimide)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Antibody Preparation :

-

Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

PEG Linker Preparation :

-

Equilibrate the vial of the PEG NHS-ester linker to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Do not store the reconstituted linker.

-

-

Conjugation Reaction :

-

Calculate the required volume of the PEG linker stock solution to achieve a 10- to 50-fold molar excess over the antibody.

-

Slowly add the PEG linker solution to the antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

-

Quenching :

-

Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to quench any unreacted NHS-ester groups.

-

Incubate for 30 minutes at room temperature.

-

-

Purification :

-

Remove unreacted PEG linker and quenched byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Protocol for ADC Purification using Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size, effectively removing smaller, unreacted components from the larger ADC.

Materials:

-

SEC column with an appropriate fractionation range (e.g., TSKgel G3000SWxl)

-

SEC mobile phase (e.g., 0.2 M sodium phosphate, 0.2 M potassium chloride, pH 6.5)

-

HPLC system with a UV detector

Procedure:

-

System Equilibration :

-

Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.35 mL/min) until a stable baseline is achieved.

-

-

Sample Injection :

-

Inject the purified ADC sample onto the column. The injection volume will depend on the column size and sample concentration.

-

-

Chromatography and Fraction Collection :

-

Monitor the elution profile at 280 nm. The ADC will elute as one of the first major peaks due to its high molecular weight.

-

Collect the fractions corresponding to the monomeric ADC peak, avoiding any aggregate peaks that may elute earlier.

-

-

Analysis :

-

Pool the collected fractions containing the purified ADC.

-

The purity of the ADC can be assessed by analyzing the chromatogram, calculating the percentage of the monomeric peak relative to any aggregate or fragment peaks.

-

Protocol for ADC Characterization by Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of the ADC and to calculate the drug-to-antibody ratio (DAR).

Materials:

-

Purified ADC sample

-

LC-MS system (e.g., Q-TOF or Orbitrap)

-

Reversed-phase or size-exclusion column suitable for LC-MS

-

Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)

-

Charge-stripping agent (optional, e.g., triethylamine) for post-column addition

Procedure:

-

Sample Preparation :

-

Desalt the ADC sample if necessary using a suitable method.

-

-

LC-MS Analysis :

-

Inject the ADC sample onto the LC-MS system.

-

Elute the ADC using a suitable gradient.

-

For complex spectra, a charge-stripping agent can be introduced post-column to simplify the charge state distribution.

-

-

Data Acquisition :

-

Acquire the mass spectrum of the intact ADC.

-

-

Data Analysis :

-

Deconvolute the raw mass spectrum to obtain the zero-charge mass of the ADC.

-

The DAR can be calculated by comparing the mass of the ADC with the mass of the unconjugated antibody and the linker-payload.

-

Signaling Pathways and Mechanisms of Action

Bifunctional PEG linkers are integral to the mechanism of action of many ADCs. They ensure the stable delivery of the cytotoxic payload to the target cancer cell. Upon internalization, the linker is cleaved, releasing the drug to exert its therapeutic effect.

Sacituzumab Govitecan (Trodelvy®)

Sacituzumab govitecan is an ADC that targets the Trop-2 receptor, which is highly expressed on the surface of many solid tumors. The antibody is linked to SN-38, a potent topoisomerase I inhibitor, via a hydrolyzable CL2A linker that contains a PEG moiety.

Upon binding to the Trop-2 receptor, the ADC is internalized via endocytosis. Inside the cell, the linker is hydrolyzed in the lysosome, releasing SN-38. SN-38 then inhibits topoisomerase I, leading to DNA double-strand breaks and ultimately apoptosis.

Loncastuximab Tesirine (Zynlonta®)

Loncastuximab tesirine is an ADC targeting CD19, a protein expressed on the surface of B-cells. It consists of a humanized anti-CD19 antibody linked to a pyrrolobenzodiazepine (PBD) dimer cytotoxin (tesirine) via a cleavable linker that includes a PEG8 component.

After binding to CD19 on a malignant B-cell, the ADC is internalized. In the lysosome, the linker is cleaved, releasing the PBD dimer. The PBD dimer then binds to the minor groove of DNA, forming highly cytotoxic interstrand crosslinks, which block DNA replication and trigger apoptosis.

Conclusion

Bifunctional PEG linkers are a versatile and indispensable tool in the development of advanced therapeutics. Their ability to modulate the physicochemical and pharmacokinetic properties of bioconjugates has led to the successful development of several life-saving drugs. The rational design of these linkers, including the careful selection of functional groups and optimization of PEG chain length, is paramount to achieving the desired therapeutic outcome. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of bifunctional PEG linkers in their drug development endeavors.

References

Methodological & Application

Alkyne-PEG2-iodide for Protein Bioconjugation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG2-iodide is a heterobifunctional linker designed for the versatile and efficient modification of proteins and other biomolecules. This reagent incorporates two key functional groups: a reactive iodide for the alkylation of nucleophilic amino acid residues, and a terminal alkyne for subsequent bioorthogonal "click" chemistry or Sonogashira coupling reactions. The inclusion of a short polyethylene glycol (PEG) linker enhances the hydrophilicity of the molecule, which can improve the solubility and reduce the aggregation of the modified protein.

This document provides detailed application notes and experimental protocols for the use of this compound in protein bioconjugation workflows. The primary applications include the site-specific labeling of proteins for visualization, purification, and the construction of antibody-drug conjugates (ADCs).

Chemical Properties and Reaction Mechanism

This compound facilitates a two-step bioconjugation strategy. The first step involves the alkylation of a nucleophilic amino acid side chain, most commonly the thiol group of a cysteine residue, via an S_N2 reaction. The iodide is an excellent leaving group, making this a rapid and efficient modification. While cysteine is the primary target, other nucleophilic residues such as lysine, histidine, and methionine can also react, particularly at higher pH values.[1][2]

The second step utilizes the terminal alkyne for a variety of bioorthogonal reactions. The most common of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable triazole linkage with an azide-modified molecule of interest (e.g., a fluorescent dye, biotin, or a cytotoxic drug).[3][4] Alternatively, the alkyne can participate in copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) or palladium-catalyzed Sonogashira coupling reactions.[5]

Data Presentation

Table 1: Reactivity of Alkylating Agents with Amino Acid Residues

| Alkylating Agent | Primary Target | Common Side Reactions | Relative Reactivity | Key Considerations |

| Iodo-alkyne Reagents (e.g., this compound) | Cysteine (thiol) | Lysine, Histidine, Methionine (at higher pH) | High | Reaction is rapid. Potential for off-target modification of methionine can complicate mass spectrometry analysis. |

| Iodoacetamide | Cysteine (thiol) | Lysine, Histidine, Methionine (at higher pH) | High | Well-established reagent, but also shows off-target reactivity. |

| Chloroacetamide | Cysteine (thiol) | Methionine (oxidation) | Lower than iodoacetamide | Generally more specific for cysteine than iodoacetamide but can lead to significant methionine oxidation. |

Table 2: Comparison of Alkyne-Based Ligation Chemistries

| Reaction | Catalyst | Key Features | Typical Reaction Time |

| CuAAC (Click Chemistry) | Copper(I) | Highly efficient, bioorthogonal, forms a stable triazole linkage. | 30 minutes - 16 hours |

| SPAAC | None (strain-promoted) | Copper-free, suitable for live-cell labeling. | Generally slower than CuAAC. |

| Sonogashira Coupling | Palladium/Copper | Forms a C-C bond, useful for introducing aryl groups. | Can be rapid, but requires careful optimization. |

Experimental Protocols

Protocol 1: Alkylation of a Cysteine-Containing Protein with this compound

This protocol describes the modification of a protein containing accessible cysteine residues.

Materials:

-

Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)

-

This compound

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))

-

Degassed reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5)

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: If the target cysteine(s) are involved in disulfide bonds, they must first be reduced.

-

Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.

-

Add a 10-20 fold molar excess of TCEP or DTT.

-

Incubate at room temperature for 1 hour.

-

If using DTT, it must be removed prior to alkylation, for example, by using a desalting column. TCEP does not need to be removed.

-

-

Alkylation Reaction:

-

Prepare a stock solution of this compound (e.g., 10-100 mM in a compatible organic solvent like DMSO or DMF).

-

Add a 10-50 fold molar excess of the this compound stock solution to the reduced protein solution. The optimal excess should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction can also be performed at 4°C overnight.

-

-

Quenching the Reaction:

-

Add a 100-fold molar excess of a quenching reagent (e.g., L-cysteine or β-mercaptoethanol) to consume any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

-

Analysis:

-

Confirm the modification and determine the labeling efficiency using mass spectrometry (MALDI-TOF or ESI-MS).

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Alkyne-Modified Protein

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye) onto the alkyne-modified protein from Protocol 1.

Materials:

-

Alkyne-modified protein (from Protocol 1)

-

Azide-functionalized molecule of interest (e.g., Azide-fluorophore)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent for Cu(II) (e.g., sodium ascorbate)

-

Copper-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or water.

-

Prepare a 50 mM stock solution of sodium ascorbate in water. This solution should be prepared fresh.

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of the THPTA ligand in water.

-

-

Click Reaction:

-

In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add the azide-functionalized molecule to a final concentration of 2-10 fold molar excess over the protein.

-

Add the THPTA ligand to a final concentration of 1-5 mM.

-

Add CuSO₄ to a final concentration of 0.5-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction can also be performed at 4°C overnight.

-

-

Purification:

-

Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.

-

-

Analysis:

-

Confirm the conjugation using SDS-PAGE with in-gel fluorescence scanning (if a fluorescent azide was used) and mass spectrometry.

-

Mandatory Visualization

References

- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Alkyne-PEG2-iodide in Click Chemistry Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkyne-PEG2-iodide is a heterobifunctional crosslinker that serves as a versatile tool in bioconjugation and drug development. This reagent incorporates three key chemical features: a terminal alkyne for participation in click chemistry reactions, a highly reactive iodide for alkylation of nucleophiles, and a hydrophilic diethylene glycol (PEG2) spacer. The PEG2 moiety enhances solubility in aqueous media, a crucial attribute for biological applications.

The terminal alkyne group enables covalent bond formation with azide-functionalized molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2][3] This reaction is prized for its high efficiency, specificity, and biocompatibility.[3][4] The iodide group, being an excellent leaving group, is a potent alkylating agent for various nucleophiles, including thiols (e.g., cysteine residues in proteins), amines, and hydroxyl groups. This dual functionality allows for the sequential or orthogonal conjugation of different molecular entities, making this compound a valuable linker for constructing complex bioconjugates such as antibody-drug conjugates (ADCs).

Key Applications

-

Bioconjugation: Introduction of an alkyne handle onto proteins, peptides, nucleic acids, and other biomolecules through alkylation of nucleophilic residues. The incorporated alkyne can then be used for subsequent click chemistry ligation.

-

Antibody-Drug Conjugate (ADC) Development: Serving as a linker to connect a cytotoxic payload to an antibody. The iodide can react with a nucleophilic group on the antibody or the payload, while the alkyne provides a site for clicking the other component.

-

Surface Modification: Immobilization of biomolecules onto surfaces functionalized with azide groups.

-

Development of PROTACs and other targeted therapies: Linking different molecular fragments with high precision.

Chemical Properties and Handling

| Property | Value |

| Molecular Formula | C7H11IO2 |

| Molecular Weight | 254.07 g/mol |

| Appearance | Colorless to yellow oil |

| Solubility | Soluble in water and polar organic solvents |

| Storage | Store at -20°C in the dark for up to 24 months. Can be transported at room temperature for up to 3 weeks. |

Note: For optimal performance, it is recommended to prepare fresh solutions of this compound immediately before use. Avoid repeated freeze-thaw cycles.

Experimental Workflows

The dual functionality of this compound allows for flexible bioconjugation strategies. Below are two primary workflow diagrams illustrating its use.

Caption: Sequential conjugation using this compound.

Caption: Convergent synthesis using this compound.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the click reaction between an alkyne-functionalized molecule (prepared using this compound) and an azide-containing molecule.

Materials:

-

Alkyne-functionalized biomolecule

-

Azide-containing molecule (e.g., fluorescent dye, biotin-azide, drug-azide)

-

Copper(II) sulfate (CuSO4)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Degassing equipment (optional, but recommended)

-

DMSO (for dissolving non-aqueous soluble components)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or an appropriate solvent.

-

Prepare a 20 mM stock solution of CuSO4 in deionized water.

-

Prepare a 100 mM stock solution of THPTA in deionized water.

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water.

-

-